Adamantylmethoxy vs. Cyclohexylmethoxy: >3-Fold Gain in NaV1.7 Inhibitory Potency
In a direct matched-pair comparison from the same patent series, the methanesulfonamide derivative bearing the 7-(adamantan-1-ylmethoxy) substituent exhibits an IC50 of 27.8 nM against human NaV1.7, whereas the corresponding 7-(cyclohexylmethoxy) analog shows a significantly weaker IC50 of 90 nM under identical assay conditions [1][2]. This demonstrates that the rigid, bulky adamantane cage is not merely a passive lipophilic anchor but provides a specific steric and conformational contribution to target binding.
| Evidence Dimension | NaV1.7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 27.8 nM (N-(7-((3r,5r,7r)-adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide) |
| Comparator Or Baseline | 90 nM (N-(6-bromo-7-(cyclohexylmethoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide) |
| Quantified Difference | 3.2-fold improvement in potency |
| Conditions | Patch voltage clamp electrophysiology on human NaV1.7 expressed in HEK293 cells, pH 7.2 |
Why This Matters
For procurement teams prioritizing NaV1.7-targeted drug discovery, this data validates that the adamantane-containing intermediate is the essential entry point for accessing the most potent chemical series, directly impacting lead optimization timelines.
- [1] BindingDB. (2018). Affinity Data for BDBM268422: N-(7-((3r,5r,7r)-adamantan-1-ylmethoxy)-6-bromo-[1,2,4]-triazolo[4,3-a]pyridin-3-yl)methanesulfonamide (IC50: 27.8 nM). View Source
- [2] BindingDB. (2018). Affinity Data for BDBM268430: N-(6-bromo-7-(cyclohexylmethoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide (IC50: 90 nM). View Source
